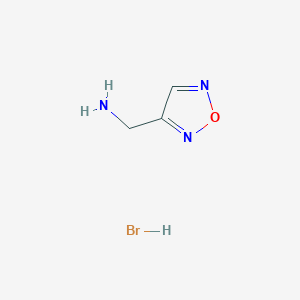

(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide

Description

Crystal System and Unit Cell Parameters

The crystallographic analysis of (1,2,5-oxadiazol-3-yl)methanamine hydrobromide reveals critical information about its solid-state arrangement and molecular packing patterns. While specific crystal structure data for this exact compound was not available in the current literature, related oxadiazole compounds provide valuable insights into the expected crystallographic behavior. Comparative analysis with structurally similar compounds suggests that the hydrobromide salt likely crystallizes in a centrosymmetric space group, consistent with the statistical distribution observed for similar heterocyclic compounds. The presence of the hydrobromide anion introduces significant electrostatic interactions that influence the overall crystal packing efficiency and intermolecular contact patterns.

The molecular geometry of the compound shows characteristic features of the 1,2,5-oxadiazole ring system. The ring exhibits a planar configuration with bond lengths and angles typical of aromatic heterocycles. The carbon-nitrogen bonds within the oxadiazole ring demonstrate partial double-bond character due to electron delocalization, while the methanamine substituent adopts a conformation that minimizes steric hindrance with the heterocyclic ring. The hydrogen bonding capacity of both the amino group and the bromide anion creates a three-dimensional network that stabilizes the crystal structure and contributes to the compound's physical properties.

Molecular Packing and Intermolecular Interactions

The solid-state arrangement of this compound is dominated by a complex network of hydrogen bonding interactions involving the amino group, the oxadiazole nitrogen atoms, and the bromide anion. Similar oxadiazole derivatives demonstrate extensive hydrogen bonding networks that create layered or three-dimensional supramolecular structures. The methanamine group serves as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring can function as hydrogen bond acceptors, creating multiple interaction sites that contribute to crystal stability.

The packing arrangement is further influenced by electrostatic interactions between the protonated amino group and the bromide anion. These ionic interactions typically result in shorter intermolecular contacts compared to neutral hydrogen bonding interactions, leading to higher crystal densities and enhanced thermal stability. The spatial distribution of these interactions creates channels or voids within the crystal structure that may influence the compound's physical properties, including solubility and thermal behavior.

Properties

IUPAC Name |

1,2,5-oxadiazol-3-ylmethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.BrH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSUQOOGZDTFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138290-87-4 | |

| Record name | (1,2,5-oxadiazol-3-yl)methanamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a range of functionalized oxadiazoles .

Scientific Research Applications

Chemistry

In the realm of chemistry, (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide serves as a critical building block for synthesizing more complex molecules. Its derivatives have been utilized in various chemical reactions including oxidation, reduction, and substitution processes. These reactions enable the formation of new compounds with potential applications in pharmaceuticals and materials science .

Biological Research

The compound has shown promise in biological applications due to its potential bioactivity. Research indicates that derivatives of (1,2,5-Oxadiazol-3-yl)methanamine may exhibit:

- Antimicrobial Properties : Several studies have demonstrated the effectiveness of oxadiazole derivatives against various bacterial strains, suggesting their potential as antimicrobial agents .

- Anticancer Activity : Case studies have highlighted the compound's role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is implicated in tumor growth and immune suppression. In vitro studies revealed that certain derivatives significantly inhibited cancer cell proliferation .

Medical Applications

The medical field has shown interest in this compound for its therapeutic potential:

- Cancer Treatment : The compound has been explored as a lead for developing new anticancer drugs targeting specific pathways involved in tumor growth .

- Neurological Disorders : Research suggests that it may also play a role in treating neurodegenerative diseases by modulating immune responses .

Case Study 1: IDO Inhibition

A study published in a patent application demonstrated that this compound derivatives effectively inhibited IDO activity. This inhibition was linked to decreased tumor growth in animal models, indicating their potential utility in cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against multiple pathogenic bacteria. The results indicated significant antibacterial activity, particularly against Gram-positive strains .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for synthesis | High yield in complex molecule formation |

| Biological Research | Antimicrobial agents | Effective against various bacterial strains |

| Medical Applications | Cancer treatment | Significant IDO inhibition observed |

| Neurological disorder treatment | Modulation of immune responses |

Mechanism of Action

The mechanism of action of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substitution patterns, oxadiazole isomerism, and counterions:

Pharmacological and Physicochemical Considerations

For instance, imidazole-substituted analogs (e.g., compounds 1–13 in ) demonstrate nanomolar binding affinities for adenosine A₂A receptors, highlighting the importance of the oxadiazole-amine scaffold in drug design .

- Solubility and Stability : Hydrochloride salts (e.g., CAS 1159825-48-5) are generally more stable under physiological conditions than hydrobromides, which may explain their preferential use in drug development .

- Bioisosteric Potential: The 1,2,5-oxadiazole ring can serve as a bioisostere for carboxylic acids or other heterocycles, enabling modulation of pharmacokinetic properties .

Biological Activity

(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The oxadiazole ring structure is characterized by its unique arrangement of nitrogen and oxygen atoms, which imparts significant biochemical properties. The specific compound in focus, this compound, is noted for its potential as an antimicrobial and anticancer agent.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The mechanism involves:

- Antimicrobial Action : Oxadiazoles have demonstrated broad-spectrum antimicrobial activity against various pathogens. They are believed to disrupt cellular processes such as biofilm formation and gene transcription involved in resistance mechanisms .

- Anticancer Properties : Some studies indicate that oxadiazoles can induce apoptosis in cancer cells by modulating pathways involving P53 and caspases . This suggests a dual mechanism where they not only inhibit cell proliferation but also promote programmed cell death.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized oxadiazole derivatives against a panel of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that several derivatives exhibited significant antibacterial activity, outperforming standard antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : In vitro cytotoxicity studies on L929 cells revealed that certain oxadiazole derivatives caused significant cell death at higher concentrations (100 µM), while others enhanced cell viability at lower doses . This suggests a potential for selective targeting in therapeutic applications.

- Cancer Cell Line Studies : Research involving the treatment of A549 lung cancer cells with oxadiazole derivatives showed a marked increase in apoptosis markers, indicating their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing (1,2,5-oxadiazol-3-yl)methanamine hydrobromide with high purity?

- Methodological Answer : The compound can be synthesized via cyclization of precursor hydroxylamine derivatives or through nucleophilic substitution reactions. For example, refluxing ethanol with potassium hydroxide and thiol intermediates (as seen in oxadiazole synthesis ) may be adapted. Purification often involves recrystallization (ethanol/water mixtures) or column chromatography using silica gel and chloroform/methanol eluents . Yield optimization requires strict control of stoichiometry, temperature (e.g., 70–80°C for cyclization), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR in DMSO-d or CDCl to confirm proton environments and carbon backbone, noting characteristic shifts for the oxadiazole ring (e.g., 8.0–8.5 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., N–H stretches at ~3300 cm, C=N stretches at ~1600 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., [M+H] or [M–Br] ions) .

- Elemental Analysis : Validate C, H, N, and Br content within ±0.4% deviation .

Q. What safety protocols are critical for handling and storing this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) due to potential decomposition into toxic byproducts (e.g., HBr gas) .

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C. Desiccate to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve conflicting literature reports on the compound’s stability under varying pH or solvent conditions?

- Methodological Answer : Design controlled stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via HPLC-UV or LC-MS to identify breakdown products (e.g., oxadiazole ring cleavage) .

- Solvent Compatibility : Test solubility and stability in polar aprotic (DMF, DMSO) vs. protic (EtOH, HO) solvents using NMR to track structural changes .

- Contradiction Analysis : Compare kinetic data (half-life, activation energy) across studies to isolate variables (e.g., trace metal contaminants, light exposure) .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-2 of oxadiazole) or nucleophilic substitution (e.g., methanamine group) .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solvation effects on reaction pathways (e.g., DMSO enhancing nucleophilicity) .

- Validation : Cross-reference computational results with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. What strategies improve low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), CuI, or NiCl/dppf systems for Buchwald-Hartwig or Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios (e.g., 1:1 to 1:3) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 100°C vs. 24 hrs conventional) to minimize side reactions .

- Workup Optimization : Use aqueous-organic biphasic extraction (e.g., EtOAc/NaHCO) to remove unreacted amines or metal residues .

Q. How to design accelerated stability studies to assess oxidative or thermal degradation pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min increments to identify decomposition thresholds (e.g., >150°C) .

- Forced Oxidation : Expose the compound to HO or tert-butyl hydroperoxide, then profile degradation products via GC-MS .

- Isothermal Calorimetry : Quantify heat flow under controlled humidity (e.g., 75% RH) to model shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.